molecular formula C12H10Cl3N3 B13555356 5-(6-chloropyridin-3-yl)-1H-indazoledihydrochloride

5-(6-chloropyridin-3-yl)-1H-indazoledihydrochloride

Cat. No.: B13555356
M. Wt: 302.6 g/mol
InChI Key: KNQBKFNYUPIRNN-UHFFFAOYSA-N
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Description

5-(6-chloropyridin-3-yl)-1H-indazole dihydrochloride is a nitrogen-containing heterocyclic compound It features a pyridine ring substituted with a chlorine atom at the 6-position and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-chloropyridin-3-yl)-1H-indazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, followed by cyclization to yield the indazole core. The final step involves the formation of the dihydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(6-chloropyridin-3-yl)-1H-indazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-(6-chloropyridin-3-yl)-1H-indazole dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(6-chloropyridin-3-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloropyridine-3-carboxylic acid
  • 1H-indazole
  • 5-chloro-1H-indazole

Uniqueness

5-(6-chloropyridin-3-yl)-1H-indazole dihydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and indazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H10Cl3N3

Molecular Weight

302.6 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)-1H-indazole;dihydrochloride

InChI

InChI=1S/C12H8ClN3.2ClH/c13-12-4-2-9(6-14-12)8-1-3-11-10(5-8)7-15-16-11;;/h1-7H,(H,15,16);2*1H

InChI Key

KNQBKFNYUPIRNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CN=C(C=C3)Cl)C=NN2.Cl.Cl

Origin of Product

United States

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